molecular formula C24H27N5O4 B3408667 8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 879071-79-1

8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3408667
CAS No.: 879071-79-1
M. Wt: 449.5 g/mol
InChI Key: KENJIXBIECJTEW-UHFFFAOYSA-N
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Description

8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a compound belonging to the purine family. These structures are often part of nucleotides, which are essential components of DNA and RNA. The compound's intricate structure suggests it may have interesting biochemical or pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Creating this compound involves several steps:

  • Benzylation: A benzylamine reacts with the appropriate purine derivative.

  • Alkylation: A subsequent reaction with a dimethylphenoxy hydroxypropyl halide.

  • Final Purification: Utilizing techniques such as recrystallization or chromatography to achieve purity.

Industrial Production Methods: For large-scale production, methods like continuous-flow synthesis might be employed to ensure consistency and efficiency. Factors like temperature, solvent choice, and reagent purity are meticulously controlled to maximize yield.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: Can form various oxides with appropriate oxidizing agents.

  • Reduction: Reacts with reducing agents to form corresponding reduced products.

  • Substitution: Undergoes nucleophilic or electrophilic substitution based on the environment.

Common Reagents and Conditions:

  • Oxidation: Performed using agents like potassium permanganate in an acidic medium.

  • Reduction: Utilizes agents such as lithium aluminum hydride.

  • Substitution: May involve halogens or nitrating agents under controlled temperatures.

Major Products: The reactions typically yield derivatives that could be used as intermediates in further chemical syntheses or as final products with specific functions.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules or as a reactant in studies exploring purine derivatives.

Biology: May serve as a probe to study cellular processes involving purines.

Medicine: Could be investigated for potential therapeutic properties, given the significance of purines in biochemistry.

Industry: Possible applications in the synthesis of advanced materials or specialty chemicals.

Mechanism of Action

This compound likely acts by interacting with enzymes or receptors involved in nucleotide metabolism. The hydroxypropyl and dimethylphenoxy groups suggest it could have specific binding affinities, altering the activity of target proteins.

Comparison with Similar Compounds

  • 8-benzylamino-1H-purine-2,6-dione

  • 7-(3-dimethylaminopropyl)-1H-purine-2,6-dione

  • 8-(pyridin-4-ylamino)-3-methyl-1H-purine-2,6-dione

Uniqueness: The unique combination of benzylamino, dimethylphenoxy, and hydroxypropyl groups makes it distinct, possibly offering unique binding properties and reactivity patterns not observed in similar purine derivatives.

There you have it—an overview of the compound. What do you think? Anything specific you want to dive deeper into?

Properties

IUPAC Name

8-(benzylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-15-9-10-19(11-16(15)2)33-14-18(30)13-29-20-21(28(3)24(32)27-22(20)31)26-23(29)25-12-17-7-5-4-6-8-17/h4-11,18,30H,12-14H2,1-3H3,(H,25,26)(H,27,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENJIXBIECJTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)NC3=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 2
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8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 3
Reactant of Route 3
8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 4
Reactant of Route 4
8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 5
Reactant of Route 5
8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Reactant of Route 6
8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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